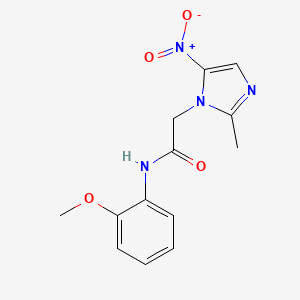
3,5-dimethyl-1-(5-methyl-2-furoyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dimethyl-1-(5-methyl-2-furoyl)-1H-pyrazole, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a heterocyclic compound that belongs to the pyrazole family of organic compounds. It is a white crystalline solid that is soluble in organic solvents. DMF has been synthesized using various methods, and its chemical properties have been studied in detail.
作用机制
The exact mechanism of action of DMF is not fully understood. However, it has been proposed that DMF exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. DMF has been shown to inhibit the activity of enzymes involved in the synthesis of peptidoglycan, a major component of bacterial cell walls. DMF has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. It has been found to increase the levels of glutathione, a major antioxidant, in cells. DMF has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. DMF has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. DMF has also been shown to reduce the levels of reactive oxygen species (ROS) and protect cells from oxidative stress.
实验室实验的优点和局限性
DMF has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. DMF is soluble in organic solvents, making it easy to dissolve in various experimental systems. DMF has been extensively studied, and its properties are well characterized. However, DMF has some limitations for lab experiments. It is a toxic compound that can cause skin irritation and respiratory problems. DMF can also react with some chemicals, leading to the formation of hazardous byproducts.
未来方向
DMF has several potential applications in various fields, and future research can focus on exploring these applications. DMF can be used as a potential antimicrobial agent for the treatment of bacterial infections. DMF can also be used as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Future research can also focus on exploring the potential of DMF as an antioxidant agent for the prevention of oxidative stress-related diseases. DMF can also be used as a potential drug delivery agent for the targeted delivery of drugs to specific tissues. Overall, DMF has several potential applications, and future research can focus on exploring these applications to develop new therapies and treatments.
合成方法
DMF can be synthesized using various methods. One of the commonly used methods involves the reaction of 5-methyl-2-furoic acid hydrazide with 2,4-pentanedione in the presence of a catalyst. The reaction yields DMF as a white crystalline solid with a yield of around 70%. Another method involves the reaction of 5-methyl-2-furoic acid with hydrazine hydrate and acetic anhydride in the presence of a catalyst. The reaction yields DMF as a yellow crystalline solid with a yield of around 80%.
科学研究应用
DMF has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. DMF has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMF has been shown to scavenge free radicals and protect cells from oxidative stress.
属性
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-8(2)13(12-7)11(14)10-5-4-9(3)15-10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPNUFNXGPGUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(5-methyl-2-furoyl)-1H-pyrazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-(4-ethoxyphenyl)-6-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5806253.png)
![5,6,8-trimethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5806256.png)
![ethyl {[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5806270.png)
![N'-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5806275.png)

![N-[2-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5806287.png)
![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5806294.png)
![2-{4-[6,8-dimethyl-2-(trifluoromethyl)-4-quinazolinyl]-1-piperazinyl}ethanol](/img/structure/B5806299.png)

